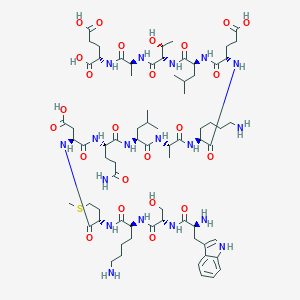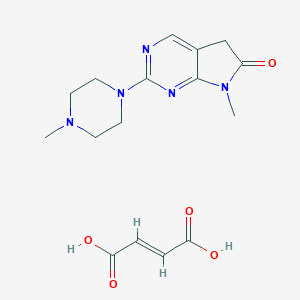
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is not fully understood. However, it is believed to act through the modulation of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) in lab experiments is its reproducible synthesis method. This compound has also been extensively studied, and its potential applications in various fields of scientific research have been well documented. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the study of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1). One potential direction is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of this compound as a modulator of ion channels and receptors. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA and RNA should be further explored.
Synthesemethoden
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester in the presence of a base. The resulting compound is then reacted with (Z)-butenedioic acid to yield the final product. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
122113-45-5 |
|---|---|
Produktname |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) |
Molekularformel |
C16H21N5O5 |
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FCSMQHXKNDXBCC-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



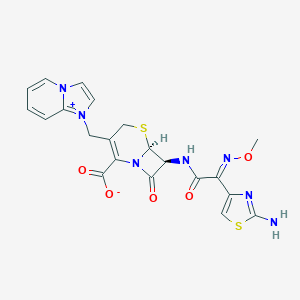
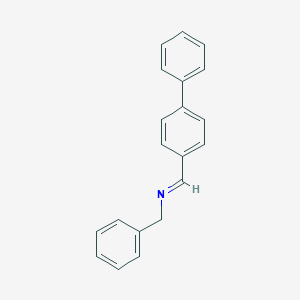
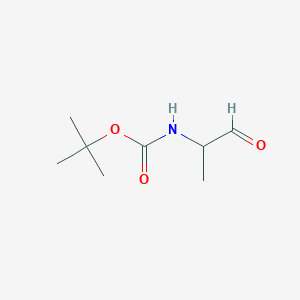
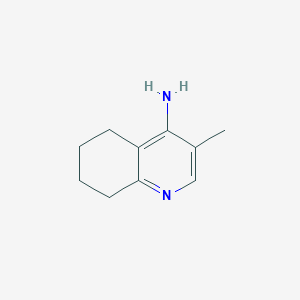

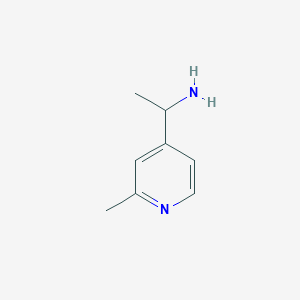

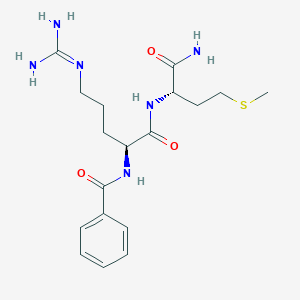

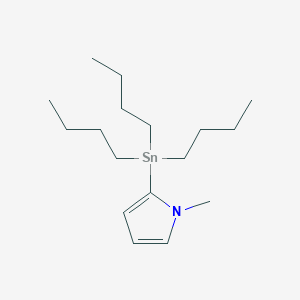
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
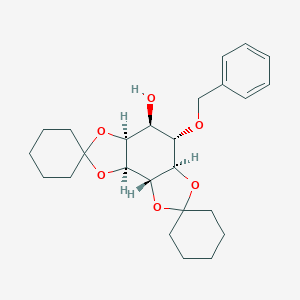
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
